二氢羊毛甾醇

描述

它在胆固醇生物合成途径中起着重要作用,可以被哺乳动物或酵母细胞色素P450甾醇14α-脱甲基酶脱甲基化 。这种化合物在各种生物过程中至关重要,由于其独特的特性和应用,它一直是广泛研究的主题。

科学研究应用

二氢羊毛甾醇在科学研究中有着广泛的应用:

化学: 它用作合成其他甾醇化合物的先驱,并用作甾醇生物合成研究的模型化合物。

生物学: 研究二氢羊毛甾醇在细胞过程中的作用,包括膜流动性和完整性。

医学: 研究表明,二氢羊毛甾醇及其衍生物具有潜在的治疗应用,特别是在治疗胆固醇相关疾病方面.

工业: 它用于生产各种基于甾醇的产品,包括药品和化妆品。

作用机制

二氢羊毛甾醇通过参与胆固醇生物合成途径发挥其作用。 它由DHCR24从羊毛甾醇转化而来,该酶催化Δ24键的还原 。这种转化是生产胆固醇和其他甾醇中间体的关键步骤。 所涉及的分子靶点和途径包括甾醇调节元件结合蛋白(SREBPs)和肝X受体(LXRs),它们调节胆固醇稳态和脂质代谢 .

类似化合物:

羊毛甾醇: 二氢羊毛甾醇的前体,参与胆固醇生物合成的初始步骤。

脱氢胆固醇: 胆固醇生物合成途径中的中间体,结构类似于二氢羊毛甾醇。

酵母甾醇: 途径中的另一种甾醇中间体,不同之处在于存在额外的双键。

独特性: 二氢羊毛甾醇由于其在DHCR24催化的还原步骤中的特定作用而具有独特性。 与其他甾醇中间体不同,它直接参与羊毛甾醇向胆固醇的转化,使其成为生物合成途径的关键组成部分 .

生化分析

Biochemical Properties

Dihydrolanosterol interacts with various enzymes and proteins in biochemical reactions. It can be demethylated by mammal or yeast cytochrome P450 sterol 14alpha-demethylase . This interaction is essential for the conversion of Dihydrolanosterol into other sterols in the cholesterol biosynthesis pathway .

Cellular Effects

Dihydrolanosterol influences cell function through its role in cholesterol synthesis. Cholesterol, the end product of the pathway that Dihydrolanosterol is part of, is a vital component of cell membranes, affecting their fluidity and integrity .

Molecular Mechanism

Dihydrolanosterol exerts its effects at the molecular level through its conversion into other sterols. The enzyme DHCR24 catalyzes the reduction of the Δ24 bond in lanosterol, converting it into Dihydrolanosterol . This conversion is a key step in the cholesterol biosynthesis pathway .

Temporal Effects in Laboratory Settings

The effects of Dihydrolanosterol over time in laboratory settings are closely tied to its role in cholesterol synthesis. As an intermediate in this pathway, the presence and concentration of Dihydrolanosterol can influence the rate and efficiency of cholesterol production .

Metabolic Pathways

Dihydrolanosterol is involved in the cholesterol biosynthesis pathway. It is produced from lanosterol by the action of the enzyme DHCR24 . From Dihydrolanosterol, further reactions lead to the production of cholesterol .

Subcellular Localization

The subcellular localization of Dihydrolanosterol is likely to be within the endoplasmic reticulum, where the enzymes involved in cholesterol synthesis are located

准备方法

合成路线和反应条件: 二氢羊毛甾醇可以通过将羊毛甾醇的Δ24键还原来合成。 这种还原反应由DHCR24(甾醇-Δ24-还原酶)催化,该酶参与胆固醇合成的Kandutsch–Russell途径 。反应条件通常涉及使用特定的溶剂和催化剂来促进还原过程。

工业生产方法: 在工业环境中,可以使用高效逆流色谱法从羊毛脂中分离和纯化二氢羊毛甾醇。这种方法包括羊毛脂的皂化,然后用己烷萃取。 然后,所得提取物使用由正庚烷、乙腈和乙酸乙酯组成的溶剂体系进行双模式洗脱 。这种技术允许同时以高纯度纯化羊毛甾醇、二氢羊毛甾醇和胆固醇。

化学反应分析

反应类型: 二氢羊毛甾醇会发生各种化学反应,包括氧化、还原和取代。这些反应对于其在胆固醇生物合成途径中转化为其他甾醇中间体至关重要。

常用试剂和条件:

氧化: 可以使用高锰酸钾或三氧化铬等常见的氧化剂来氧化二氢羊毛甾醇。

还原: 如前所述,羊毛甾醇还原为二氢羊毛甾醇是由DHCR24催化的。

取代: 取代反应可以在甾醇环上的各个位置发生,通常由特定的催化剂和反应条件促进。

相似化合物的比较

Lanosterol: The precursor to dihydrolanosterol, involved in the initial steps of cholesterol biosynthesis.

Desmosterol: An intermediate in the cholesterol biosynthesis pathway, similar in structure to dihydrolanosterol.

Zymosterol: Another sterol intermediate in the pathway, differing by the presence of additional double bonds.

Uniqueness: Dihydrolanosterol is unique due to its specific role in the reduction step catalyzed by DHCR24. Unlike other sterol intermediates, it is directly involved in the conversion of lanosterol to cholesterol, making it a critical component of the biosynthesis pathway .

属性

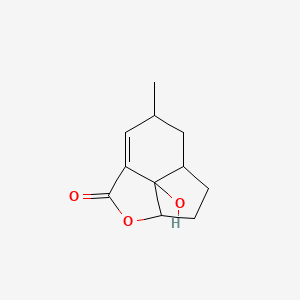

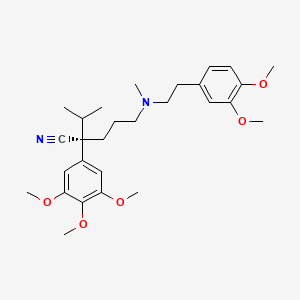

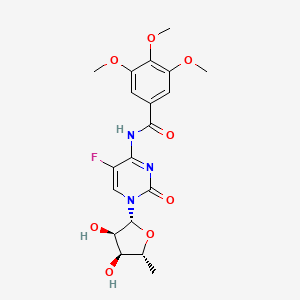

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZYKEVPFYHDOH-BQNIITSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101000181 | |

| Record name | Dihydrolanosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 24,25-Dihydrolanosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

79-62-9 | |

| Record name | Dihydrolanosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanostenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrolanosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101000181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROLANOSTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H273A8B2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 24,25-Dihydrolanosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006839 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Dihydrolanosterol serves as a key intermediate in the cholesterol biosynthesis pathway. It is derived from lanosterol through a reduction reaction and is subsequently converted to cholesterol via a series of enzymatic modifications. [, , ]

A: Yes, dihydrolanosterol is a substrate for lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme crucial for the removal of the 14α-methyl group during cholesterol biosynthesis. [, , , , , , , , ]

A: Yes, studies have shown that the accumulation of dihydrolanosterol, often caused by inhibition of CYP51, can significantly disrupt cholesterol homeostasis. This disruption can lead to the upregulation of cholesterol synthesis genes and alter the composition of sterols within the cell. [, , , ]

A: Research indicates that high levels of dihydrolanosterol can promote cell proliferation. This effect was observed in CYP51 knockout HepG2 cells, where the accumulation of dihydrolanosterol coincided with enhanced cancer and cell cycle pathways, potentially through the modulation of the WNT/NFKB signaling pathway. []

A: Dihydrolanosterol has a molecular formula of C30H52O and a molecular weight of 428.75 g/mol. [, , ]

A: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure and purity of dihydrolanosterol. [, , , ]

A: Dihydrolanosterol acts as a substrate for CYP51, binding to its active site and undergoing a three-step oxidative demethylation reaction that is crucial for cholesterol biosynthesis. [, , , , , , , ]

ANone: The provided research papers do not contain specific details on computational chemistry studies, simulations, calculations, or QSAR models related to dihydrolanosterol.

A: Studies have shown that the presence of a double bond at the Δ7 or Δ8 position in the sterol structure is essential for 14α-demethylation by CYP51. Saturated sterols and those with a Δ6 double bond are not effectively metabolized. [, , ]

A: The C4-methyl groups in dihydrolanosterol are significant for its interaction with CYP51 and subsequent demethylation. Plant CYP51 enzymes cannot demethylate sterols with a C4-methyl group, highlighting the difference in substrate specificity between plant and animal/fungal CYP51. [, ]

A: Yes, studies indicate that the oxidation state at the C-32 position of dihydrolanosterol influences its interaction with CYP51. While 32-hydroxylated dihydrolanosterol serves as a substrate, modifications like 32-oxo-dihydrolanosterol can impact its metabolism. [, ]

ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of dihydrolanosterol and do not provide detailed information on its stability under various conditions or formulation strategies.

ANone: The provided research papers primarily focus on scientific research and do not encompass SHE regulations.

ANone: The provided research papers primarily focus on dihydrolanosterol as an intermediate in the cholesterol biosynthesis pathway and do not extensively cover its pharmacokinetics or pharmacodynamics.

A: Yes, a mouse knockout model of the CYP51 enzyme has been developed, which exhibits significant accumulation of lanosterol and dihydrolanosterol. This model has been valuable in studying the effects of CYP51 deficiency and the role of these sterol intermediates in embryonic development. [, ]

A: Yes, studies have identified mutations in the CYP51 gene in fungal species like Candida albicans that confer resistance to azole antifungal drugs, which target CYP51. These mutations often alter the binding site of the enzyme, reducing the effectiveness of the inhibitors and potentially impacting dihydrolanosterol metabolism. [, ]

A: While dihydrolanosterol itself is a natural intermediate in cholesterol biosynthesis, its excessive accumulation due to enzymatic deficiencies or inhibition can have detrimental effects. The mouse CYP51 knockout model exhibited embryonic lethality, indicating the importance of tightly regulated dihydrolanosterol levels during development. [, ]

ANone: The provided research papers primarily focus on the biological roles and metabolic pathways of dihydrolanosterol and do not provide detailed information on drug delivery or targeting strategies.

A: Yes, elevated levels of dihydrolanosterol in serum have been linked to an increased risk of developing type 2 diabetes. This suggests that dihydrolanosterol could potentially serve as a biomarker for predicting the onset of this metabolic disorder. []

A: Dihydrolanosterol is commonly analyzed using gas chromatography (GC) coupled with mass spectrometry (MS). This technique allows for the separation and identification of different sterols based on their retention times and mass-to-charge ratios. [, , , , ]

A: One challenge in analyzing dihydrolanosterol, particularly in complex samples like wool wax, is the potential interference from other 4,4-dimethyl-substituted sterols, such as dihydroagnosterol esters. Careful method optimization and the use of appropriate standards are essential for accurate quantification. []

ANone: The provided research papers do not specifically address the environmental impact or degradation of dihydrolanosterol.

ANone: The provided research papers do not provide information on the dissolution or solubility characteristics of dihydrolanosterol.

ANone: The provided research papers primarily focus on scientific findings and do not elaborate on the validation procedures for the analytical methods employed.

ANone: The provided research papers primarily focus on scientific findings and do not elaborate on quality control and assurance measures.

ANone: The provided research papers do not contain information about the potential immunogenicity of dihydrolanosterol or strategies for immunogenicity modulation.

ANone: The provided research papers do not provide information on potential interactions between dihydrolanosterol and drug transporters.

ANone: As an endogenous intermediate in the cholesterol biosynthesis pathway, dihydrolanosterol is inherently biocompatible. Its biodegradation likely occurs through the natural metabolic processes involved in cholesterol synthesis and breakdown.

ANone: The provided research papers focus on dihydrolanosterol's role within the cholesterol biosynthesis pathway and do not delve into potential alternatives or substitutes.

ANone: The provided research papers primarily focus on scientific findings and do not cover recycling or waste management strategies.

ANone: The research highlights the importance of various tools and resources for studying dihydrolanosterol and related compounds. These include:

- Genetically modified organisms: Knockout mouse models, such as the CYP51 knockout, are crucial for investigating the in vivo effects of dihydrolanosterol accumulation and the role of CYP51 in development. [, ]

- Cell lines: Human cell lines, such as HepG2 cells, are valuable tools for studying the impact of dihydrolanosterol on cellular processes like proliferation and gene regulation. []

- Analytical techniques: GC-MS and NMR spectroscopy are essential for identifying, characterizing, and quantifying dihydrolanosterol in various biological samples. [, , , ]

ANone: Research on dihydrolanosterol has significantly advanced our understanding of cholesterol biosynthesis. Key milestones include:

- Identification of dihydrolanosterol as a key intermediate in the cholesterol biosynthesis pathway. [, , ]

- Characterization of the interaction between dihydrolanosterol and CYP51, a crucial enzyme in cholesterol biosynthesis. [, , , , , , ]

- Development of a CYP51 knockout mouse model to study the in vivo effects of dihydrolanosterol accumulation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。